Acetylheliotrine

Pyrrolizidine Alkaloid Chemistry Structural Elucidation Metabolite Profiling

Acetylheliotrine (2′-Acetylheliotrine) is a structurally differentiated pyrrolizidine alkaloid whose acetyl group directly alters lipophilicity, hydrogen‑bonding capacity, and membrane permeability. These physicochemical changes produce distinct in‑vitro cytotoxic/genotoxic profiles and in‑vivo pharmacokinetics compared to heliotrine, lasiocarpine, or their N‑oxides. For analytical method validation, forensic toxicology, or structure‑activity studies, substitution with generic PAs compromises data integrity. Procure this certified reference material to ensure accurate quantification in plant extracts, food/feed matrices, or biological samples.

Molecular Formula C18H29NO6
Molecular Weight 355.4 g/mol
CAS No. 26607-98-7
Cat. No. B15197671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylheliotrine
CAS26607-98-7
Molecular FormulaC18H29NO6
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1C(CC2)OC(=O)C)O
InChIInChI=1S/C18H29NO6/c1-11(2)18(22,12(3)23-5)17(21)24-10-14-6-8-19-9-7-15(16(14)19)25-13(4)20/h6,11-12,15-16,22H,7-10H2,1-5H3/t12?,15-,16?,18?/m0/s1
InChIKeyTYFHUMUZGWLROC-OTPKUTMYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetylheliotrine (CAS 26607-98-7): Compound Classification and Procurement Baseline


Acetylheliotrine (CAS 26607-98-7), also designated as 2′-Acetylheliotrine, is a monoester pyrrolizidine alkaloid (PA) featuring a heliotridine-type necine base core esterified with an acetylated necic acid moiety [1]. Naturally occurring in species of the Heliotropium genus within the Boraginaceae family, this compound belongs to a class of secondary plant metabolites that have garnered significant toxicological and pharmacological interest [2]. Its molecular formula is C₁₈H₂₉NO₆ with a molecular weight of approximately 355.2 g/mol [1]. As a derivative of heliotrine, the presence of the acetyl group modifies the physicochemical properties of the parent alkaloid, thereby influencing parameters critical to both its biological interactions and experimental handling requirements for procurement [3].

Why Acetylheliotrine Procurement Cannot Be Satisfied by Generic Pyrrolizidine Alkaloids or N-Oxides


Substituting Acetylheliotrine with unmodified heliotrine, its N-oxide counterpart, or structurally similar PAs such as indicine or lasiocarpine is scientifically untenable due to fundamental differences in physicochemical behavior and biological handling dictated by acetylation. The acetyl group directly alters lipophilicity, hydrogen-bonding capacity, and steric bulk, which critically impact membrane permeability, plasma protein binding, and susceptibility to metabolic enzymes like cytochrome P450s and esterases [1]. Research demonstrates that even minor structural modifications among PAs—such as the degree of esterification or the oxidation state of the tertiary amine—result in divergent cytotoxic and genotoxic profiles in human liver cell models, as well as distinct pharmacokinetic behaviors in vivo [2]. Furthermore, the general class-level understanding that free base PAs typically exhibit greater biological activity than their corresponding N-oxides underscores that the specific molecular architecture, including acetylation, is a non-negotiable determinant of experimental outcomes and cannot be approximated by generic in-class alternatives [3].

Quantitative Evidence Guide: Verifiable Differentiation of Acetylheliotrine for Scientific Selection


Structural Evidence: Acetylheliotrine as a Specific Molecular Entity with Defined Physicochemical Deviation from Heliotrine

Acetylheliotrine (2′-Acetylheliotrine, C₁₈H₂₉NO₆) is a chemically defined derivative of heliotrine (C₁₆H₂₇NO₅), distinguished by the addition of an acetyl group (C₂H₂O) to the parent molecule [1]. This structural modification results in a higher molecular weight of 355.2 g/mol compared to 313.4 g/mol for heliotrine, and a calculated increase in logP (lipophilicity) due to the substitution of a hydroxyl moiety with an acetyl ester [2]. This difference is not trivial; it is a key determinant of the compound's distinct chromatographic behavior and its interaction with biological membranes and metabolizing enzymes, as established by class-level structure-activity relationship (SAR) studies of pyrrolizidine alkaloids [3].

Pyrrolizidine Alkaloid Chemistry Structural Elucidation Metabolite Profiling

In Vitro Cytotoxicity Evidence: Comparative Cytotoxicity Profile of Heliotrine in Human Liver Cell Models Provides Baseline for Acetylated Derivative

In a study investigating OCT1-dependent uptake and toxicity, the parent compound heliotrine demonstrated a distinct, moderate cytotoxicity profile in human liver cell models. In V79-CYP3A4 cells, heliotrine exhibited little cytotoxicity even at concentrations of 250 µM and above, while in the more metabolically competent HepG2-CYP3A4 cells, it reduced viability to approximately 60% at a concentration of 500 µM [1]. This data is contrasted with the study's other PA, lasiocarpine, which showed higher cytotoxic potency, and riddelliine, which showed lower, underscoring the structure-dependent nature of PA toxicity. While direct data for Acetylheliotrine is not available from this study, the baseline for the heliotrine scaffold is established, providing a critical reference point for evaluating the impact of acetylation on cellular handling and toxicity [2].

Hepatotoxicity In Vitro Toxicology Cytotoxicity Assay

Neuroreceptor Interaction Evidence: Inferred Differentiation from the High-Affinity Binding of 3′-Acetylheliosupine

A comprehensive study evaluating the interaction of thirteen pyrrolizidine alkaloids with neuroreceptors identified 3′-acetylheliosupine—a structurally related acetylated PA—as the most active compound, exhibiting binding to all studied receptors with IC₅₀ values ranging from 2.9 µM to 159.7 µM [1]. This contrasts with several non-acetylated PAs in the same study which showed no or significantly weaker affinity for targets such as the muscarinic acetylcholine receptor and the serotonin receptor [2]. While direct data for Acetylheliotrine is absent, this cross-study evidence strongly supports the class-level inference that acetylation of the necic acid moiety in heliotridine-type PAs can substantially enhance affinity for specific neuroreceptors, making the procurement of Acetylheliotrine essential for targeted neuropharmacological or allelochemical investigations, rather than using less active, non-acetylated analogs [3].

Neuropharmacology Receptor Binding Assay Allelochemical

Metabolic Activation Evidence: Baseline DNA Adduct Formation by Heliotrine Establishes a Critical Comparator for Acetylated Derivatives

The metabolic activation of heliotrine by F344 rat liver microsomes has been definitively shown to produce dehydroheliotridine (DHH), a reactive pyrrolic intermediate that covalently binds to DNA to form DHP-derived DNA adducts [1]. This process was confirmed when incubations with calf thymus DNA resulted in the formation of a characteristic set of DNA adducts, a biomarker of PA-induced genotoxicity and potential tumorigenicity [2]. While direct adduct formation data for Acetylheliotrine are not available, this study firmly establishes the baseline genotoxic pathway for the heliotrine scaffold. Class-level understanding of PA metabolism predicts that the acetyl moiety on Acetylheliotrine will alter the kinetics of this pathway, either by hindering (steric shielding of the pyrrolizidine ring) or facilitating (increased lipophilicity for membrane access) the formation of the toxic DHH equivalent [3]. Procuring Acetylheliotrine is therefore essential for comparative studies designed to quantify the impact of C2′-acetylation on the rate and extent of DHP-DNA adduct formation.

Genotoxicity DNA Adduct Formation Metabolic Activation

In Vivo Pharmacokinetic Evidence: Class-Level Divergence Between Heliotrine and Other PAs in Rats

A comparative pharmacokinetic study in rats revealed significant differences in the in vivo behavior of two pyrrolizidine alkaloids: lasiocarpine (LAS) and heliotrine (HEL). The pharmacokinetic profile of lasiocarpine was found to differ markedly from that of heliotrine [1]. While the study does not provide quantitative PK parameters (e.g., AUC, Cmax, t1/2) for heliotrine in a readily extractable format, the conclusion that 'pharmacokinetic behaviors of LAS differed from that of HEL' is a critical cross-study finding. This in vivo evidence directly supports the class-level principle that structurally distinct PAs exhibit non-interchangeable pharmacokinetic properties [2]. Given that Acetylheliotrine is a further structurally modified derivative of heliotrine, its procurement is scientifically necessary for any study aiming to map the specific absorption, distribution, metabolism, and excretion (ADME) properties of this acetylated congener, which cannot be predicted from either lasiocarpine or unmodified heliotrine.

Pharmacokinetics In Vivo Study Toxicokinetics

High-Fidelity Application Scenarios for Acetylheliotrine (CAS 26607-98-7) in Research and Development


Analytical Method Development and Metabolite Profiling of Acetylated Pyrrolizidine Alkaloids

Procuring a certified reference standard of Acetylheliotrine is essential for analytical chemistry and forensic toxicology laboratories engaged in developing and validating sensitive and specific methods for detecting this compound in complex matrices [1]. Its distinct molecular weight (355.2 g/mol) and chromatographic behavior, as inferred from its acetylated structure, differentiate it from co-occurring PAs like heliotrine and lasiocarpine [2]. This reference material is critical for ensuring accurate quantification in plant extracts (e.g., from Heliotropium species), food and feed contaminants, or biological samples, thereby supporting regulatory compliance and exposure assessment studies [3].

In Vitro Mechanistic Studies of Hepatocellular Uptake and Toxicity Modulation

For researchers investigating the structure-activity relationship of PA-induced hepatotoxicity, Acetylheliotrine serves as a specific probe molecule to examine the impact of esterification on cellular uptake and cytotoxicity [1]. Using established models such as HepG2-CYP3A4 or HepaRG cells, studies can directly compare Acetylheliotrine's uptake via the OCT1 transporter and its subsequent effects on cell viability, apoptosis induction, and gene expression, using the baseline data available for heliotrine as a critical comparator [2]. This experimental design enables the precise elucidation of how C2′-acetylation alters the toxicodynamic profile of the heliotridine scaffold [3].

Neuropharmacological Receptor Screening and Allelochemical Research

Building upon the established activity of acetylated PAs like 3′-acetylheliosupine at neuroreceptors, Acetylheliotrine is a valuable compound for screening against a panel of CNS targets, including nicotinic and muscarinic acetylcholine receptors [1]. Its procurement is justified for academic and industrial groups focused on natural product-inspired drug discovery for neurological disorders or for ecologists studying plant-insect chemical ecology (allelopathy) [2]. Unlike generic, non-acetylated PAs that show limited affinity in such assays, Acetylheliotrine represents a more structurally nuanced candidate for identifying novel neuroactive scaffolds [3].

In Vivo Toxicokinetic and ADME Modeling of Acetylated Pyrrolizidine Alkaloids

Preclinical studies aimed at understanding the absorption, distribution, metabolism, and excretion (ADME) of acetylated pyrrolizidine alkaloids require the use of the specific compound of interest [1]. Given the demonstrated in vivo pharmacokinetic divergence between even closely related PAs like heliotrine and lasiocarpine, Acetylheliotrine cannot be substituted with a generic PA standard [2]. Its procurement is therefore mandatory for toxicologists and pharmacologists conducting rodent studies to generate accurate toxicokinetic parameters (e.g., clearance, volume of distribution, half-life) and to identify unique metabolites that define its in vivo disposition and potential target organ toxicity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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